molecular formula C8H12CuF6N4P B1659291 Tetrakis(acetonitrile)copper(I) hexafluorophosphate CAS No. 64443-05-6

Tetrakis(acetonitrile)copper(I) hexafluorophosphate

Cat. No.: B1659291
CAS No.: 64443-05-6
M. Wt: 372.72 g/mol
InChI Key: GNQXUMGHBSAQBV-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the chemical formula [Cu(CH₃CN)₄]PF₆. It is a colorless solid that is widely used in the synthesis of other copper complexes. The cation [Cu(CH₃CN)₄]⁺ is a well-known example of a transition metal nitrile complex .

Properties

CAS No.

64443-05-6

Molecular Formula

C8H12CuF6N4P

Molecular Weight

372.72 g/mol

IUPAC Name

acetonitrile;copper(1+);hexafluorophosphate

InChI

InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1

InChI Key

GNQXUMGHBSAQBV-UHFFFAOYSA-N

SMILES

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is generally produced by the addition of hexafluorophosphoric acid (HPF₆) to a suspension of copper(I) oxide in acetonitrile. The reaction is highly exothermic and may bring the solution to a boil. The reaction can be represented as follows :

[ \text{Cu}_2\text{O} + 2 \text{HPF}_6 + 8 \text{CH}_3\text{CN} \rightarrow 2 [\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6 + \text{H}_2\text{O} ]

Upon crystallization, the resulting microcrystals should be white, though a blue tinge is common, indicating the presence of copper(II) impurities .

Industrial Production Methods

A new, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with various counterions, including hexafluorophosphate, has been developed. This method uses water as a solvent and minimizes the amounts of toxic organic reagents .

Mechanism of Action

The acetonitrile ligands in tetrakis(acetonitrile)copper(I) hexafluorophosphate protect the copper(I) ion from oxidation to copper(II). these ligands are rather poorly bound, allowing the complex to form di- and tri-acetonitrilo complexes with other counterions. This property makes it a useful source of unbound copper(I) for various reactions .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Reactant of Route 2
Tetrakis(acetonitrile)copper(I) hexafluorophosphate

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